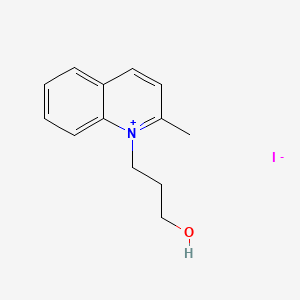
2D4V6Awp8N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2D4V6Awp8N is also referred to as SCH-5472 . It has the molecular formula C19H23NO and a molecular weight of 281.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2D4V6Awp8N typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic and aliphatic precursors.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often involving catalysts to facilitate the process.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2D4V6Awp8N undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
2D4V6Awp8N has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which 2D4V6Awp8N exerts its effects involves its interaction with specific molecular targets. It is known to act on trace amine-associated receptor 1 , functioning as an agonist . This interaction influences various signaling pathways within cells, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
SCH-5472: The primary name for 2D4V6Awp8N.
XMC8VP6RI2: Another compound that acts on trace amine-associated receptor 1.
Uniqueness
This compound is unique due to its specific molecular structure and its mixed stereochemistry, which differentiates it from other compounds with similar biological activities. Its ability to act as an agonist at trace amine-associated receptor 1 makes it particularly valuable for research in neuropharmacology.
Propriétés
Numéro CAS |
13862-06-1 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
2-benzhydryl-1-methylpiperidin-3-ol |
InChI |
InChI=1S/C19H23NO/c1-20-14-8-13-17(21)19(20)18(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17-19,21H,8,13-14H2,1H3 |
Clé InChI |
DQNBDZSLMWHFTB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



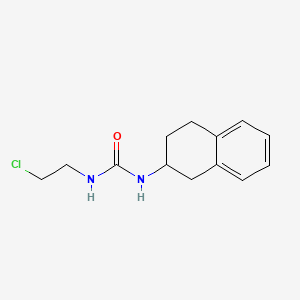
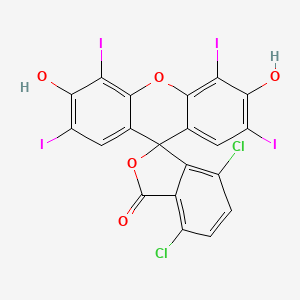
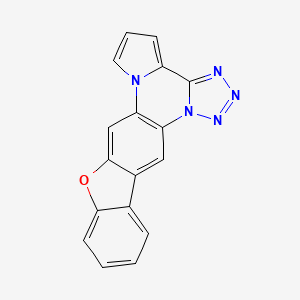
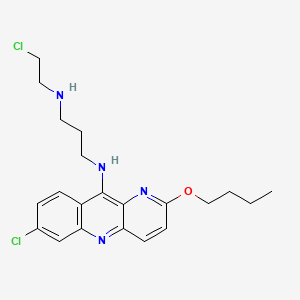


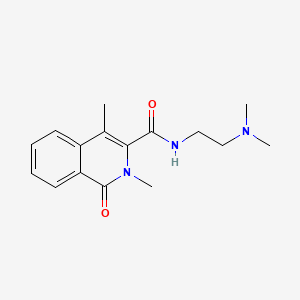
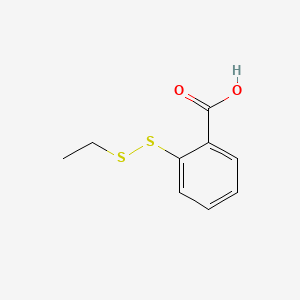
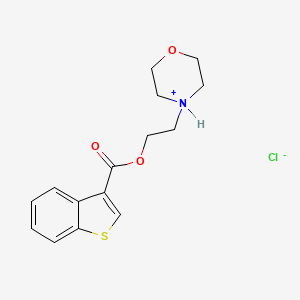
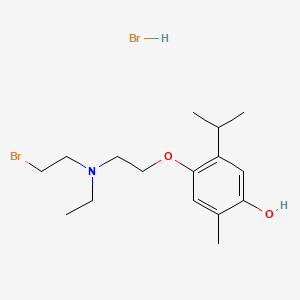

![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
